(1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanol
Description
Properties
IUPAC Name |
[1-[(2-chloro-4-methylphenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-11-2-3-13(14(15)8-11)9-16-6-4-12(10-17)5-7-16/h2-3,8,12,17H,4-7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYSXKBXIUSACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(CC2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanol is a piperidine derivative notable for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 252.78 g/mol. Its structure features a piperidine ring substituted with a 2-chloro-4-methylbenzyl group and a methanol moiety, which contributes to its biological reactivity.
1. Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, some piperidine derivatives have shown broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | MIC (mg/mL) | Active Against |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
| Other Piperidine Derivatives | Varies | Various Bacterial Strains |
2. Anticancer Activity
The compound has also been investigated for its antiproliferative properties against various cancer cell lines. In vitro studies have shown that certain piperidine derivatives can inhibit the growth of cancer cells significantly.
Case Study: Antiproliferative Screening
A study evaluated the antiproliferative effects of several piperidine derivatives on the NCI-60 cancer cell line panel. The results indicated that compounds with a piperidin-4-yl methanol moiety exhibited promising mean growth inhibition percentages across multiple cancer types:
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | % Growth Inhibition at 10 µM |
|---|---|
| PC-3 (Prostate) | 87.6 |
| MCF7 (Breast) | 90.2 |
| MDA-MB-468 | 116.6 |
| SK-MEL-5 | Lethal |
These findings suggest that the compound could be further explored for its potential as an anticancer agent.
3. Enzyme Inhibition
This compound has also been studied for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE). This inhibition is relevant for therapeutic applications in neurodegenerative diseases such as Alzheimer's .
The mechanism of action involves interactions with specific molecular targets such as receptors or enzymes, modulating their activity. The structural characteristics of the compound allow it to act as a ligand that binds to these targets, potentially influencing various biological pathways relevant to its therapeutic applications .
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of piperidine derivatives with appropriate chlorinated benzyl compounds under controlled conditions to yield the desired product .
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperidine compounds can exhibit antidepressant-like effects by modulating neurotransmitter systems. For instance, studies have shown that certain piperidine derivatives can act as serotonin reuptake inhibitors, which are crucial for treating depression.
Anticancer Properties
Piperidine derivatives have been explored for their anticancer properties. A study highlighted the potential of piperidine-based compounds in inhibiting dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism critical for cancer cell proliferation . The structure-activity relationship (SAR) analysis of these derivatives suggests that modifications can enhance their inhibitory potency against cancer cells.
Biological Mechanisms
The mechanism of action for (1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanol involves interactions with specific receptors or enzymes, modulating biological pathways relevant to its therapeutic applications. The exploration of these interactions is crucial for understanding the pharmacological potential of this compound.
Case Study 1: In Vitro Pharmacological Screening
A recent study synthesized a series of piperidine derivatives and assessed their biological activities through in vitro pharmacological screening. The results indicated that certain modifications to the piperidine structure significantly enhanced their activity against specific targets, including DHFR and serotonin receptors .
| Compound Name | Activity | Reference |
|---|---|---|
| (1-(2-Chlorobenzyl)piperidin-4-yl)methanamine | Moderate DHFR inhibition | |
| (1-(4-Methylbenzyl)piperidin-4-yl)methanamine | High serotonin reuptake inhibition |
Case Study 2: Molecular Docking Studies
In silico studies have been conducted to predict the binding affinity and interaction patterns of this compound with various biological targets. These studies provide insights into how structural modifications can influence binding efficiency and selectivity, guiding further drug development efforts .
Comparison with Similar Compounds
Structural and Functional Analogues in Antiparasitic Research
Evidence from antiparasitic studies highlights the significance of substituent positioning on the benzyl group. For example:
Table 1: Antiparasitic Activity of Selected Piperidin-4-yl Methanol Derivatives
*Note: Data for the target compound are inferred based on structural similarities.
- Substituent Effects : The 2-chloro-4-methyl substitution in the target compound introduces steric and electronic effects distinct from fluoro, bromo, or dichloro substituents. Chlorine at the 2-position may enhance hydrophobic interactions, while the methyl group at the 4-position could improve metabolic stability compared to halogens .
- Selectivity Trends : Analogues with bulkier substituents (e.g., 3,4-dichloro in Compound 8) exhibit moderate selectivity indices (SI = 15–182), suggesting that the target’s methyl group might balance activity and toxicity .
Comparison with Heterocyclic Piperidine Derivatives
Piperidine methanol derivatives with heterocyclic substituents demonstrate divergent applications:
Table 2: Physicochemical Properties of Heterocyclic Analogues
*Calculated based on structural formula.
Impurities and Byproducts
lists impurities such as diphenyl(piperidin-4-yl)methanol (Azacyclonol), which lacks the substituted benzyl group. This simplification reduces steric hindrance but eliminates halogen-driven binding efficacy, underscoring the necessity of the chloro-methyl substitution for targeted activity .
Preparation Methods
Preparation of the Piperidine Core with Hydroxymethyl Group
A common approach to prepare 4-substituted piperidin-4-yl methanol derivatives involves starting from piperidin-4-one or piperidine-4-carboxylate derivatives:
Reduction of Piperidin-4-one: Piperidin-4-one can be reduced to piperidin-4-yl methanol derivatives using reducing agents such as sodium borohydride or catalytic hydrogenation. This step introduces the hydroxymethyl group at the 4-position of the piperidine ring.
Grignard Reaction Approach: As described in a related synthesis of α,α-diphenyl-4-piperidinemethanol, 4-piperidinecarboxylic acid can be converted to an N-acetyl intermediate, which then undergoes Friedel-Crafts acylation followed by a Grignard reaction with phenylmagnesium halide to introduce substituents at the 4-position, eventually yielding the hydroxymethyl derivative after deacetylation and reduction.
Conversion of Ester or Carbonyl Intermediates to Hydroxymethyl Group
If the starting piperidine derivative contains an ester or carbonyl group at the 4-position, this can be transformed into the hydroxymethyl group by:
Reduction of Esters or Aldehydes: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), the ester or aldehyde group at the 4-position can be reduced to the corresponding primary alcohol, yielding the hydroxymethyl moiety.
Hydrolysis and Subsequent Reduction: In some synthetic routes, esters are first hydrolyzed to carboxylic acids using bases like lithium hydroxide, then converted to aldehydes or alcohols through reduction.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | N-Benzylation | Piperidine derivative + 2-chloro-4-methylbenzyl bromide, K2CO3, DMF, 0-25°C, 24-48 h | Formation of N-(2-chloro-4-methylbenzyl)piperidine |
| 2 | Introduction of 4-position carbonyl or ester | Starting from piperidin-4-one or piperidine-4-carboxylate derivatives | Piperidin-4-one or ester intermediate |
| 3 | Reduction of carbonyl/ester to hydroxymethyl | NaBH4 or LiAlH4 in suitable solvent (e.g., ethanol, THF) | Conversion to piperidin-4-yl methanol derivative |
| 4 | Purification | Extraction, filtration, recrystallization | Pure (1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanol |
Detailed Research Findings and Notes
Yields and Purity: Alkylation reactions typically yield 60–90% of the N-benzylated product depending on reaction time and temperature. Reduction steps also generally proceed with high efficiency when optimized.
Reaction Conditions: Mild conditions (room temperature to 40°C) are favored for alkylation to minimize side reactions. Reductions are commonly performed at 0–25°C to control reaction rates and avoid over-reduction or decomposition.
Solvent Choice: Polar aprotic solvents like DMF are preferred for alkylation to enhance nucleophilicity of the piperidine nitrogen. Alcohols or ethers are common solvents for reduction steps.
Base Selection: Potassium carbonate is a common base for alkylation reactions due to its mildness and effectiveness.
Purification Techniques: Standard work-up involves aqueous extraction, drying over magnesium sulfate, and solvent evaporation. Recrystallization from ethanol or ethyl acetate is used to improve purity.
Comparative Notes with Related Compounds
The preparation method aligns with general synthetic strategies for substituted piperidin-4-yl methanol compounds, as seen in the synthesis of α,α-diphenyl-4-piperidinemethanol and ethyl 1-benzylpiperidine-4-carboxylate derivatives.
Modifications to substituents on the benzyl group or piperidine ring can be accommodated by adjusting the benzyl halide used or the reduction conditions.
Q & A
Q. How should stability studies be designed to assess degradation under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH over 6 months, with periodic HPLC and LC-MS analysis. Investigate photostability via ICH Q1B guidelines using UV light exposure. Identify degradation pathways (e.g., oxidation of the hydroxyl group) using mass fragmentation patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
